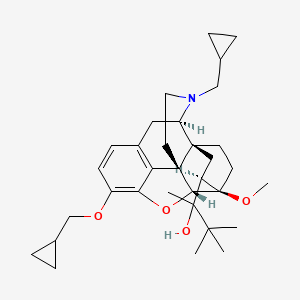![molecular formula C31H24N4Na2O8S2 B13409102 7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)](/img/structure/B13409102.png)
7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry. The compound’s structure features multiple aromatic rings and azo groups, which contribute to its stability and color characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt involves several steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The raw materials are carefully measured and mixed, and the reaction parameters are optimized to achieve the desired product quality. Post-reaction, the compound is purified through filtration, crystallization, and drying processes to obtain the technical grade product.
化学反应分析
Types of Reactions
7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the reaction pathway and conditions.
科学研究应用
7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt is utilized in several scientific research fields:
Chemistry: Used as a dye and pigment in analytical chemistry for staining and visualization.
Biology: Employed in histological staining to highlight specific cellular components.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Widely used in textile, paper, and leather industries for dyeing and printing purposes.
作用机制
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo bonds, leading to changes in their activity or structure. The pathways involved often include redox reactions and covalent modifications of biomolecules.
相似化合物的比较
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-Hydroxy-8-[[4’-[(4-methoxyphenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt stands out due to its multiple azo linkages and sulfonic acid groups, which enhance its solubility and stability. These features make it particularly suitable for industrial dyeing applications where high performance and durability are required.
属性
分子式 |
C31H24N4Na2O8S2 |
|---|---|
分子量 |
690.7 g/mol |
IUPAC 名称 |
disodium;7-hydroxy-8-[[4-[4-[(4-methoxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C31H26N4O8S2.2Na/c1-18-14-20(4-11-26(18)33-32-23-7-9-24(43-3)10-8-23)21-5-12-27(19(2)15-21)34-35-31-28(36)13-6-22-16-25(44(37,38)39)17-29(30(22)31)45(40,41)42;;/h4-17,36H,1-3H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI 键 |
IFOFOSIVPFPEMS-UHFFFAOYSA-L |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=CC=C(C=C5)OC.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


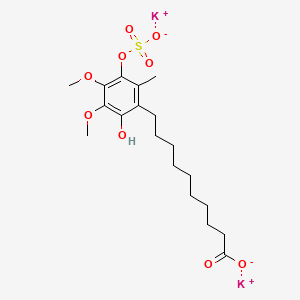
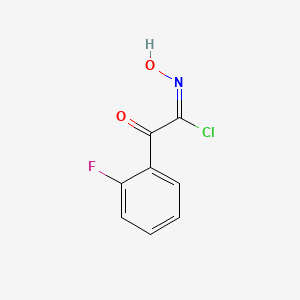
![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
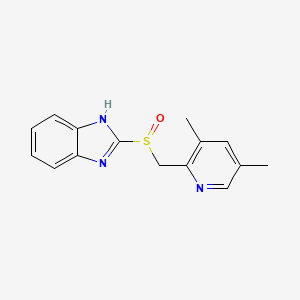
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)

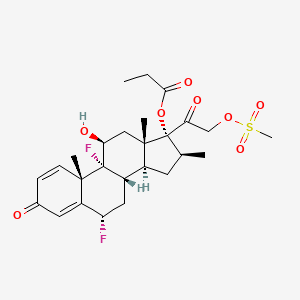
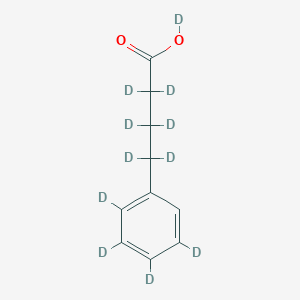
![N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)](/img/structure/B13409069.png)
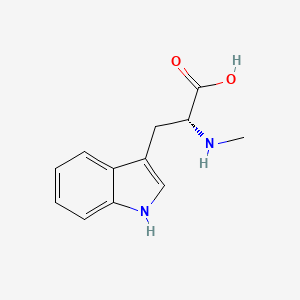

![(7S,9S)-7-[(2S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B13409085.png)
